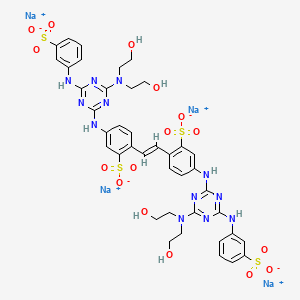![molecular formula C9H16ClN3O B1143977 (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol CAS No. 1243249-97-9](/img/structure/B1143977.png)
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives, including compounds similar to "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol", involves complex organic reactions. These synthesis routes often include ring closure and ring-opening reactions, along with condensation processes involving different organic precursors. For example, the synthesis of related pyrazolopyridine compounds has been demonstrated through reactions involving amino pyrazoles and carbonyl compounds, leading to a variety of pyrazolopyridine derivatives (Rahmati, 2010; Hassanabadi et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazolopyridine compounds, including "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol", can be characterized using various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, provides detailed information about the arrangement of atoms within the compound, showcasing the planarity or non-planarity of the molecule and the presence of specific functional groups (Wang et al., 2017).
Chemical Reactions and Properties
Pyrazolopyridines undergo a variety of chemical reactions, influenced by their functional groups and molecular structure. These reactions can include nucleophilic attacks, condensation with other organic compounds, and transformations under specific conditions, such as thermal decarboxylation leading to different pyrazolopyridine derivatives (Rees & Yelland, 1973). These reactions are essential for further modifications and applications of pyrazolopyridine compounds.
Physical Properties Analysis
The physical properties of pyrazolopyridines, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be analyzed using techniques like powder diffraction and spectroscopic methods. The physical properties significantly influence the compound's behavior in different environments and its suitability for specific applications (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of "(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol" and related compounds include reactivity, stability, and interactions with other molecules. These properties are influenced by the compound's functional groups and overall molecular structure. Research on pyrazolopyridines has shown that they exhibit high reactivity towards nucleophilic attacks and possess significant stability, making them suitable for various chemical applications (Halim & Ibrahim, 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A key application of compounds related to (1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer properties. For instance, research conducted by Hafez et al. (2016) and Kumar et al. (2012) highlighted the synthesis of pyrazole derivatives showing high antimicrobial activity. These studies indicate the potential of such compounds in medical research, especially in developing new antimicrobial agents.
X-Ray Powder Diffraction Data
The structural analysis of related compounds is another important aspect of scientific research. Qing Wang et al. (2017) conducted a study on the X-ray powder diffraction data of a related compound, providing crucial information for the structural elucidation of these types of molecules. This kind of data is vital for understanding the physical and chemical properties of the compounds (Qing Wang et al., 2017).
Catalytic Applications
Compounds in this category, such as those containing pyridine and pyrazole moieties, have been studied for their catalytic activities. The research by Mouadili et al. (2013) focused on the catecholase activities of in situ copper complexes with pyrazole and pyridine-based ligands. Such studies highlight the potential applications of these compounds in catalysis and industrial processes.
Fluorescent Compounds Synthesis
The design and synthesis of fluorescent compounds incorporating pyrazolo[1,5-a]pyrazin-4(5H)-one moieties, as reported by Zheng et al. (2011), exemplify another application. These compounds have significant potential in the development of new materials for optical and electronic devices.
Corrosion Inhibition
Another application of pyridine–pyrazole type compounds is in corrosion inhibition. Tebbji et al. (2005) studied the efficiency of these compounds in inhibiting steel corrosion in acidic environments (Tebbji et al., 2005). This research could be beneficial in industrial applications, particularly in enhancing the durability and lifespan of metal-based structures.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-12-9-3-4-10-5-7(9)8(6-13)11-12/h10,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPHOTWOUQSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170531 | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol | |
CAS RN |
1243249-97-9 | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243249-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]propanoic acid](/img/structure/B1143896.png)




